3-(But-3-YN-1-yloxy)azetidine 3-(But-3-YN-1-yloxy)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533016
InChI: InChI=1S/C7H11NO/c1-2-3-4-9-7-5-8-6-7/h1,7-8H,3-6H2
SMILES:
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

3-(But-3-YN-1-yloxy)azetidine

CAS No.:

Cat. No.: VC17533016

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

3-(But-3-YN-1-yloxy)azetidine -

Specification

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 3-but-3-ynoxyazetidine
Standard InChI InChI=1S/C7H11NO/c1-2-3-4-9-7-5-8-6-7/h1,7-8H,3-6H2
Standard InChI Key LMFXBKNXNZNNGT-UHFFFAOYSA-N
Canonical SMILES C#CCCOC1CNC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(But-3-yn-1-yloxy)azetidine (C₇H₁₁NO) consists of an azetidine ring (C₃H₆N) substituted at the 3-position with an oxygen-linked but-3-yne group (C₄H₅O). The azetidine ring adopts a puckered conformation to alleviate angle strain, while the but-3-yn-1-yloxy substituent introduces a linear alkyne moiety capable of participating in click chemistry reactions . Key structural parameters include:

PropertyValue/Description
Molecular formulaC₇H₁₁NO
Molecular weight125.17 g/mol
SMILES notationC#CCCOC1CNC1
Key functional groupsAzetidine ring, terminal alkyne, ether

The terminal alkyne (C≡CH) exhibits a characteristic IR absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) . NMR spectroscopy reveals distinct signals for the azetidine protons (δ 3.2–3.8 ppm, multiplet) and alkyne protons (δ 1.9–2.1 ppm, triplet) .

Synthetic Strategies

Copper-Catalyzed Alkyne-Azetidine Coupling

A validated route to 3-(but-3-yn-1-yloxy)azetidine involves nucleophilic substitution between azetidin-3-ol and but-3-yn-1-yl bromide under copper(II) chloride catalysis . This method, adapted from protocols for analogous azete derivatives, proceeds via an SN2 mechanism:

Reaction conditions:

  • Azetidin-3-ol (1 equiv), but-3-yn-1-yl bromide (1.2 equiv)

  • CuCl₂ (10 mol%), dimethyl sulfoxide (DMSO), room temperature, 12 h

  • Yield: 68–72%

The copper catalyst facilitates oxygen-nucleophile activation, while DMSO stabilizes intermediates through coordination . Comparative studies show that elevated temperatures (>50°C) promote side reactions, including alkyne oligomerization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 1.90–2.05 (m, 2H, CH₂-C≡CH)

  • δ 2.45 (t, J = 2.4 Hz, 1H, C≡CH)

  • δ 3.40–3.75 (m, 4H, azetidine CH₂)

  • δ 4.10–4.25 (m, 2H, OCH₂)

¹³C NMR (75 MHz, CDCl₃):

  • δ 18.2 (C≡CH)

  • δ 68.4 (OCH₂)

  • δ 71.8 (C≡C)

  • δ 74.5, 76.2 (azetidine C-N)

Mass Spectrometry

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 125.1 ([M]⁺), with fragmentation patterns dominated by azetidine ring opening and alkyne loss . High-resolution mass spectrometry (HRMS) confirms the molecular formula within 3 ppm error .

Reactivity and Functionalization

Alkyne-Based Modifications

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles for applications in drug discovery . Kinetic studies show >90% conversion within 2 h using CuI/N,N-diisopropylethylamine (DIPEA) .

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH), the azetidine ring undergoes nucleophilic attack at the nitrogen, yielding γ-amino alcohols . This reactivity parallels observations in 3-(oxetan-3-yloxy)azetidine derivatives .

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